Squalamine

Vue d'ensemble

Description

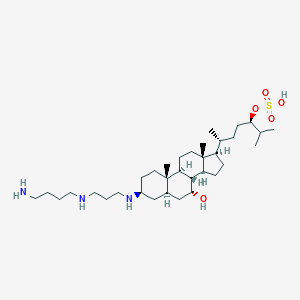

Squalamine is a steroid-polyamine conjugate compound with broad-spectrum antimicrobial activity and anti-angiogenic activity . It was first isolated from the liver of sharks of the genus Squalus but methods to make it synthetically have been subsequently developed .

Molecular Structure Analysis

Squalamine has a molecular structure similar to that of cholesterol and cholic-acid-derived ceragenins . The chemical structure of squalamine was determined by methods of mass and NMR spectroscopy .Chemical Reactions Analysis

Squalamine, similar to colistin, requires interaction with the negatively charged phosphate groups in the bacterial outer membrane as the first step in a sequence of different events ultimately leading to the disruption of the membrane .Physical And Chemical Properties Analysis

Squalamine is a chemical produced from the stomach and the liver of the spiny dogfish shark . It has a molar mass of 628 g/mol . Squalamine and trodusquemine act on the physicochemical properties of biological membranes .Applications De Recherche Scientifique

Antibacterial Activity

Squalamine has demonstrated potent antibacterial properties. Research indicates that it can effectively reduce the viable load of Staphylococcus aureus by up to 4-log₁₀ during a 2-day experiment. A single dose of squalamine formulated at 1% in a petrolatum-based cream completely eradicated S. aureus .

Antiviral Potential

Beyond its antibacterial effects, squalamine also shows promise against viruses. It has been investigated for its activity against various viral infections, making it a potential candidate for antiviral therapies .

Neuroprotective Properties

Squalamine has been explored as a neuroprotective agent. It may play a role in ameliorating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Cardiovascular Health

Studies suggest that squalamine could help regulate blood pressure and address cardiac conduction defects. Its potential impact on cardiovascular health makes it an intriguing area of research .

Antiangiogenic Effects

Squalamine exhibits antiangiogenic properties, which means it can inhibit the formation of new blood vessels. This property has implications for cancer treatment and other angiogenesis-related conditions .

Antiobesity and Weight Loss

Research has explored squalamine’s role in weight management and obesity. Its effects on metabolic pathways make it an interesting candidate for addressing obesity-related challenges .

Regenerative Potential

Squalamine’s regenerative properties have been investigated, particularly in the context of tissue repair and wound healing. Understanding its mechanisms could lead to therapeutic applications .

Anxiolytic Properties

Preliminary studies suggest that squalamine may have anxiolytic (anxiety-reducing) effects. Further research is needed to fully understand its impact on mental health .

Mécanisme D'action

Target of Action

Squalamine primarily targets the sodium-hydrogen transporter type 3 (NHE3) , neuronal synaptic AMPA receptors , and has broad-spectrum antiviral activity . It also interacts with fibroblast growth factor-2 (FGF2) , platelet-derived growth factor A (PDGFA) , and vascular endothelial growth factor (VEGF) .

Mode of Action

Squalamine crosses the plasma membrane of an animal cell, binds to the cytoplasmic surface of the plasma membrane, and displaces proteins that are bound electrostatically . This property explains its inhibition of the sodium-hydrogen transporter type 3 and neuronal synaptic AMPA receptors . It disrupts the outer membranes of Gram-negative bacteria by a detergent-like mechanism of action and depolarizes the bacterial membranes of Gram-positive bacteria .

Biochemical Pathways

Squalamine affects several biochemical pathways. It inhibits the MAPK signaling pathway , Ras signaling pathway , Rap1 signaling pathway , and PI3K-Akt signaling pathway . These pathways regulate a variety of cellular processes, including cell proliferation, differentiation, survival, and angiogenesis.

Pharmacokinetics

Squalamine is administered as a continuous intravenous infusion daily for 5 days every 3 weeks . At a dose of 500 mg/m²/day, the mean clearance, half-life, and volume of distribution of squalamine were 2.67 liters/h/m², 9.46 hours, and 36.84 liters/m², respectively . Steady-state concentrations were well above those that inhibit angiogenesis in preclinical models .

Result of Action

Squalamine exhibits potent bactericidal activity against Gram-negative, Gram-positive bacteria, and multidrug-resistant bacteria . It also has antiangiogenic properties and can inhibit endothelial cell proliferation and migration . Furthermore, it has been identified as having potential positive effects in the case of diseases such as experimental retinopathy and Parkinson’s disease .

Action Environment

The action of squalamine may depend on the membrane lipid composition . It retains activity even against clinically important multi-resistant strains of E. coli and P. aeruginosa, overexpressing various factors of resistance, including active excretion of drugs, changes in membrane permeability caused by the absence of porins .

Safety and Hazards

Orientations Futures

Squalamine tablets have been developed to disinfect home nebulizers for patients with cystic fibrosis . Researchers are designing a clinical trial to test squalamine in Americans with Parkinson’s . Future studies are necessary to address such questions as what benefits squalamine can offer, what form of treatment it should take, and whether it could cross the blood-brain barrier and reach the brain .

Propriétés

IUPAC Name |

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-(4-aminobutylamino)propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H65N3O5S/c1-23(2)31(42-43(39,40)41)12-9-24(3)27-10-11-28-32-29(14-16-34(27,28)5)33(4)15-13-26(21-25(33)22-30(32)38)37-20-8-19-36-18-7-6-17-35/h23-32,36-38H,6-22,35H2,1-5H3,(H,39,40,41)/t24-,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIRKNQLZZXALBI-MSVGPLKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCN)C)O)C)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCN)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H65N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869971 | |

| Record name | Squalamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Squalamine | |

CAS RN |

148717-90-2 | |

| Record name | Squalamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squalamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squalamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06461 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Squalamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SQUALAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8PO54Z4V7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and spectroscopic data of squalamine?

A: Squalamine is chemically defined as 3β-N-1-{N-[3-(4-aminobutyl)]-1,3-diaminopropane}-7α,24ζ-dihydroxy-5α-cholestane 24-sulfate []. Its molecular formula is C32H60N4O6S, and its molecular weight is 640.9 g/mol. Spectroscopic data, including NMR and mass spectrometry, have been instrumental in elucidating its structure [, ].

Q2: How do modifications to the structure of squalamine affect its activity, potency, and selectivity?

A: Research into squalamine mimics, which are sterol-polyamine conjugates inspired by squalamine's structure, provides valuable insights into structure-activity relationships [, , , ]. The hydrophobicity of the sterol backbone, the length of the side chains, and the cationic charge are crucial for antimicrobial activity [, ]. For instance, squalamine mimics with two facially amphiphilic sterol-spermidine conjugates exhibit strong activity against Gram-positive bacteria []. Additionally, the presence of polyamine, hydroxyl, and sulfate groups in the molecule influences its antibiotic properties [].

Q3: What is known about the stability of squalamine under various conditions? What are the formulation strategies to improve its stability, solubility, or bioavailability?

A: While the exact stability profile of squalamine under different conditions isn't extensively detailed in the provided research, its formulation as a lactate salt (squalamine lactate) has been investigated for improved solubility and bioavailability [, , ]. Additionally, research suggests the feasibility of developing squalamine aerosols for potential pulmonary administration []. Further research is needed to fully characterize squalamine's stability and explore alternative formulation strategies.

Q4: What is the pharmacokinetic and pharmacodynamic profile of squalamine?

A: Pharmacokinetic studies in humans indicate that squalamine exhibits dose-proportional pharmacokinetics when administered as a continuous intravenous infusion []. At a dose of 500 mg/m2/day, squalamine reaches steady-state plasma concentrations significantly higher than those required for antiangiogenic effects in preclinical models []. While the exact mechanisms underlying its distribution, metabolism, and excretion require further investigation, squalamine's pharmacokinetic properties appear favorable for clinical development.

Q5: What is the evidence for the efficacy of squalamine in vitro and in vivo?

A: Squalamine displays promising efficacy in both preclinical and clinical settings. In vitro, it exhibits potent bactericidal activity against a broad range of Gram-negative and Gram-positive bacteria, including multidrug-resistant strains [, , , ]. Animal studies demonstrate that squalamine inhibits tumor growth in various models, primarily through its antiangiogenic effects [, , , , ]. Moreover, squalamine shows promise in preclinical models of other angiogenesis-dependent diseases, such as oxygen-induced retinopathy [, ]. Early-phase clinical trials in cancer patients have shown that squalamine is generally well-tolerated and may enhance the efficacy of chemotherapy [, ].

Q6: What are the future directions for squalamine research?

A6: Ongoing research on squalamine focuses on optimizing its therapeutic potential. This includes:

Q7: What are the potential cross-disciplinary applications of squalamine?

A: Given its diverse biological activities, squalamine holds promise for applications beyond its current therapeutic targets. For example, its ability to disrupt bacterial membranes could be explored for developing novel disinfectants or sanitizing agents [, ]. Additionally, its antiangiogenic properties could be investigated for treating other diseases characterized by aberrant blood vessel formation, such as diabetic retinopathy or macular degeneration [, ]. Further research is warranted to fully realize the potential of squalamine in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[10]-Shogaol](/img/structure/B192378.png)